(R)-(-)-1-Cbz-3-pyrrolidinol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

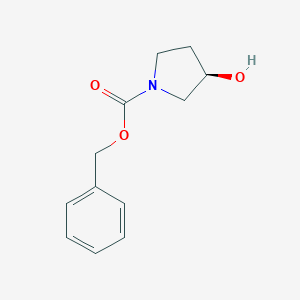

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl (3R)-3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLJFGOKYTZKMH-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457976 | |

| Record name | Benzyl (3R)-3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100858-33-1 | |

| Record name | Benzyl (3R)-3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-1-CBZ-3-pyrrolidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to (R)-(-)-1-Cbz-3-pyrrolidinol

CAS Number: 100858-33-1

This technical guide provides a comprehensive overview of (R)-(-)-1-Cbz-3-pyrrolidinol, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. The document details its chemical and physical properties, provides an illustrative synthetic workflow, and discusses its application in the development of therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Properties and Data

This compound, also known as (R)-1-Benzyloxycarbonyl-3-pyrrolidinol, is a stable, crystalline solid at room temperature.[1] Its chiral nature makes it an invaluable asset in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical for biological activity.[2]

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 100858-33-1 | [3][4][5] |

| Molecular Formula | C₁₂H₁₅NO₃ | [4][5] |

| Molecular Weight | 221.25 g/mol | [3][5] |

| Appearance | White to tan crystalline powder | [1] |

| Melting Point | 74-79 °C | [3][5] |

| Boiling Point | 370.7 ± 42.0 °C (Predicted) | |

| Density | 1.263 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in Chloroform | |

| Storage Temperature | Room Temperature, under inert gas (Nitrogen or Argon) at 2-8°C for long-term storage. |

Spectroscopic Data

While detailed spectral data was not available in the public domain, typical analytical characterization for this compound would involve ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Synthesis and Applications

This compound is a versatile intermediate in the synthesis of a wide array of biologically active molecules.[2] Its applications span from the development of novel therapeutics for neurological disorders to the creation of advanced agrochemicals.[2][6] The Cbz (carbobenzyloxy) protecting group on the pyrrolidine nitrogen provides stability and allows for selective reactions at other sites of the molecule.

Role in Drug Development

The pyrrolidine scaffold is a common feature in many pharmaceuticals. The chirality of this compound is crucial for the enantioselective synthesis of drugs, ensuring high efficacy and minimizing potential side effects associated with undesired stereoisomers.[2] It is particularly noted for its use in the synthesis of compounds targeting neurotransmitter systems.[6]

A significant application of this chiral building block is in the synthesis of protease inhibitors, such as the Hepatitis C virus (HCV) NS3/4A protease inhibitor, Telaprevir.[7][8]

Experimental Protocols

Illustrative Synthesis of a Chiral Pyrrolidinol Derivative

A solution of the corresponding ketone precursor in a suitable solvent (e.g., methanol or ethanol) is cooled in an ice bath. A chiral reducing agent is then added portion-wise, and the reaction is stirred for several hours while being monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired chiral alcohol.

Visualization of Synthetic Workflow

The following diagram illustrates a conceptual workflow for the role of this compound as a key chiral intermediate in the synthesis of a therapeutic agent, exemplified by an HCV Protease Inhibitor like Telaprevir.

Caption: Synthetic workflow from starting materials to a final drug product.

The following diagram illustrates the mechanism of action for a drug synthesized using the this compound scaffold, such as Telaprevir.

Caption: Inhibition of HCV replication by targeting the NS3/4A protease.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. (R)-(−)-1-Cbz-3-ピロリジノール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS 100858-33-1 | this compound - Synblock [synblock.com]

- 5. This compound 95 100858-33-1 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-(-)-1-Cbz-3-pyrrolidinol: Chemical Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-1-Cbz-3-pyrrolidinol is a chiral building block of significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid pyrrolidine core and the presence of a hydroxyl group at a defined stereocenter make it a valuable synthon for the preparation of a wide array of complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. Detailed representative experimental protocols for its synthesis, purification, and analysis are presented, alongside a summary of its key applications in drug discovery.

Chemical Structure and Stereochemistry

This compound, also known as (R)-1-Benzyloxycarbonyl-3-pyrrolidinol, possesses a pyrrolidine ring system where the nitrogen atom is protected by a carboxybenzyl (Cbz or Z) group. The stereochemistry at the 3-position of the pyrrolidine ring is designated as (R), and the compound is levorotatory, indicated by the (-) sign in its name. The presence of the chiral center and the conformational rigidity of the five-membered ring are key features that are exploited in asymmetric synthesis.

IUPAC Name: Benzyl (3R)-3-hydroxypyrrolidine-1-carboxylate[1]

SMILES String: O[C@@H]1CCN(C1)C(=O)OCc2ccccc2[2][3]

InChI Key: MBLJFGOKYTZKMH-LLVKDONJSA-N[2][3]

Below is a diagram illustrating the chemical structure of this compound.

References

(R)-(-)-1-Cbz-3-pyrrolidinol: A Technical Guide for Researchers and Drug Development Professionals

(R)-(-)-1-Cbz-3-pyrrolidinol is a chiral pyrrolidine derivative that serves as a crucial building block in the asymmetric synthesis of a wide range of biologically active molecules. Its rigid, stereochemically defined structure makes it an invaluable tool for introducing chirality into drug candidates and other complex organic molecules, thereby influencing their efficacy, selectivity, and safety profiles. This technical guide provides an in-depth overview of its nomenclature, physicochemical properties, and its application in synthetic workflows.

Nomenclature and Synonyms

The systematic naming and various synonyms for this compound are crucial for accurate identification in research and procurement. The compound is registered under CAS Number 100858-33-1 .[1][2]

| Identifier Type | Identifier |

| IUPAC Name | Benzyl (3R)-3-hydroxypyrrolidine-1-carboxylate |

| CAS Number | 100858-33-1 |

| Molecular Formula | C₁₂H₁₅NO₃[1][2] |

| Molecular Weight | 221.25 g/mol [1][2] |

| InChI | InChI=1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m1/s1[2] |

| InChIKey | MBLJFGOKYTZKMH-LLVKDONJSA-N[2] |

| SMILES | O[C@@H]1CCN(C1)C(=O)OCc2ccccc2[2] |

A variety of synonyms are used in literature and commercial listings to refer to this compound:

| Synonym |

| (R)-1-Benzyloxycarbonyl-3-pyrrolidinol |

| (R)-1-Carbobenzoxy-3-pyrrolidinol |

| (R)-N-Z-3-Pyrrolidinol |

| (3R)-N-Cbz-3-pyrrolidinol |

| (R)-(-)-1-Cbz-3-hydroxy-pyrrolidine |

| (R)-3-Hydroxy-pyrrolidine-1-carboxylic acid benzyl ester |

| N-Cbz-(R)-pyrrolidin-3-ol |

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Appearance | White to tan crystalline powder | [1] |

| Melting Point | 74-79 °C | [1][2] |

| Purity | ≥ 95% - 98% (GC) | [1] |

| Storage | Store at room temperature | [1] |

While detailed spectroscopic data requires access to specific analytical reports, typical characterization would involve ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm the structure and purity.

Role in Asymmetric Synthesis and Drug Development

This compound is not typically involved in direct biological signaling pathways. Instead, its significance lies in its role as a chiral building block . The concept of using chiral building blocks is a cornerstone of modern pharmaceutical development, as the stereochemistry of a drug molecule is critical to its pharmacological activity.

The following diagram illustrates the logical workflow of employing a chiral building block like this compound in a drug discovery program.

References

Spectroscopic Profile of (R)-(-)-1-Cbz-3-pyrrolidinol: A Technical Guide

Introduction: (R)-(-)-1-Cbz-3-pyrrolidinol, also known as (R)-1-(Benzyloxycarbonyl)-3-pyrrolidinol, is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its rigid pyrrolidine scaffold and defined stereochemistry make it a crucial intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its spectroscopic characteristics, detailed experimental protocols for analysis, and a generalized workflow for spectroscopic characterization.

Note on Data Availability: Despite being a commercially available compound (CAS No. 100858-33-1), a complete set of experimentally-derived and published spectroscopic data for this compound is not readily accessible in common scientific literature and spectral databases. Therefore, the quantitative data presented in the following tables are predicted based on the known chemical structure and typical values for the constituent functional groups. These predictions are intended to serve as a reference for researchers in identifying and characterizing this molecule.

Physicochemical Properties:

-

Molecular Formula: C₁₂H₁₅NO₃[1]

-

Molecular Weight: 221.25 g/mol [1]

-

Appearance: White to brown crystal or powder[2]

Predicted Spectroscopic Data

The following sections provide the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃)

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 5.15 | Singlet | 2H | Benzylic protons (-CH₂-Ph) |

| ~ 4.50 | Multiplet | 1H | -CH-OH proton on pyrrolidine ring |

| ~ 3.40 - 3.80 | Multiplet | 4H | Pyrrolidine ring protons (-CH₂-N-CH₂-) |

| ~ 2.00 - 2.20 | Multiplet | 2H | Pyrrolidine ring protons (-CH₂-) |

| ~ 1.90 (variable) | Broad Singlet | 1H | Hydroxyl proton (-OH) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 155.0 | Carbonyl carbon (N-C=O) |

| ~ 136.5 | Quaternary aromatic carbon (C-CH₂) |

| ~ 128.5 | Aromatic carbons (ortho/para-C) |

| ~ 128.0 | Aromatic carbons (meta-C) |

| ~ 69.0 | Pyrrolidine carbon (-CH-OH) |

| ~ 67.0 | Benzylic carbon (-CH₂-Ph) |

| ~ 55.0 / 46.0 | Pyrrolidine carbons adjacent to N (-CH₂-N) |

| ~ 35.0 | Pyrrolidine carbon (-CH₂-) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3400 | Strong, Broad | O-H Stretch | Alcohol |

| ~ 3030 | Medium | C-H Stretch | Aromatic |

| ~ 2850 - 2960 | Medium | C-H Stretch | Aliphatic (Pyrrolidine) |

| ~ 1690 - 1710 | Strong | C=O Stretch | Carbamate (Urethane) |

| ~ 1450 - 1495 | Medium | C=C Stretch | Aromatic Ring |

| ~ 1230 - 1250 | Strong | C-O Stretch | Carbamate/Alcohol |

| ~ 1100 - 1150 | Strong | C-N Stretch | Amine |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion Type | Predicted Fragmentation |

| 221 | [M]⁺ | Molecular Ion |

| 203 | [M - H₂O]⁺ | Loss of water from the hydroxyl group |

| 178 | [M - C₃H₅O]⁺ | Cleavage of the pyrrolidine ring |

| 130 | [M - C₆H₅CH₂]⁺ | Loss of the benzyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solvent should be chosen based on sample solubility and to avoid signal overlap with protons of interest.

-

Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters include a 30-45° pulse angle and a sufficient relaxation delay (typically 1-5 seconds) to ensure quantitative integration.

-

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom.

-

-

Data Processing:

-

Process the raw data (Free Induction Decay) using a Fourier transform.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Perform phase and baseline corrections to ensure accurate signal integration and interpretation.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent like dichloromethane or acetone.

-

Drop the resulting solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with the ionization method, such as methanol or acetonitrile for Electrospray Ionization (ESI).

-

Ensure the sample is fully dissolved and free of salts or non-volatile buffers.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion using a syringe pump or through an LC system.

-

Acquire the mass spectrum in positive ion mode to observe the molecular ion [M+H]⁺ or other adducts.

-

To obtain fragmentation data, perform a tandem MS (MS/MS) experiment where the molecular ion is isolated and fragmented.

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions, which helps in confirming the molecular weight and elucidating the structure.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or known chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Synthesis of (R)-(-)-1-Cbz-3-pyrrolidinol from L-proline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route for preparing (R)-(-)-1-Cbz-3-pyrrolidinol, a valuable chiral building block in pharmaceutical and medicinal chemistry, starting from the readily available amino acid L-proline. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes a visual representation of the overall workflow.

Synthetic Strategy Overview

The synthesis of this compound from L-proline is a multi-step process that involves three key transformations:

-

N-protection of L-proline: The secondary amine of L-proline is protected with a carboxybenzyl (Cbz) group to prevent unwanted side reactions in subsequent steps.

-

Reduction of the carboxylic acid: The carboxylic acid moiety of N-Cbz-L-proline is reduced to a primary alcohol, yielding N-Cbz-L-prolinol.

-

Stereoselective intramolecular cyclization: The hydroxyl group of N-Cbz-L-prolinol is activated and subsequently displaced by the nitrogen atom in an intramolecular fashion to form the desired this compound with inversion of stereochemistry at the newly formed stereocenter. A Mitsunobu reaction is a well-established method for achieving this stereochemical inversion.

The overall synthetic workflow is depicted in the following diagram:

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-Cbz-L-proline

This step involves the protection of the secondary amine of L-proline with a carboxybenzyl (Cbz) group using benzyl chloroformate.

Reaction Scheme:

Caption: N-protection of L-proline.

Procedure:

-

Dissolve L-proline (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.

-

To the solution, add sodium bicarbonate (NaHCO3) (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl) (1.5 eq) to the reaction mixture while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 20 hours.

-

After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., 40% ethyl acetate in n-hexane) to obtain N-Cbz-L-proline as a white powder.[1]

Quantitative Data:

| Parameter | Value |

| Yield | 90%[1] |

| Purity | >98% (by HPLC) |

| Reaction Time | 20 hours |

| Temperature | 0 °C |

Step 2: Synthesis of N-Cbz-L-prolinol

The carboxylic acid of N-Cbz-L-proline is reduced to a primary alcohol using a suitable reducing agent like borane tetrahydrofuran complex (BH3-THF).

Reaction Scheme:

Caption: Reduction of N-Cbz-L-proline.

Procedure:

-

Dissolve N-Cbz-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane tetrahydrofuran complex (BH3-THF) (typically 1.0 M in THF, 2.0-3.0 eq) to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-Cbz-L-prolinol. The crude product may be used in the next step without further purification or can be purified by column chromatography if necessary.

Quantitative Data:

| Parameter | Value |

| Yield | Typically >90% |

| Purity | >95% (crude) |

| Reaction Time | 12-16 hours |

| Temperature | 0 °C to room temperature |

Step 3: Synthesis of this compound via Mitsunobu Reaction

This step involves an intramolecular Mitsunobu reaction to achieve the desired stereochemical inversion at the hydroxyl-bearing carbon. This is a conceptual adaptation of a protocol for a similar substrate.

Reaction Scheme:

Caption: Intramolecular Mitsunobu reaction.

Procedure (Adapted):

-

Dissolve N-Cbz-L-prolinol (1.0 eq) and triphenylphosphine (PPh3) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

To this solution, add a suitable acidic component that can be displaced intramolecularly. For the formation of the hydroxyl group with inversion, a two-step process involving an initial Mitsunobu reaction with an external nucleophile followed by hydrolysis is typically employed. A more direct, yet challenging, approach would be an intramolecular cyclization. For the purpose of this guide, we will outline the more established two-step approach using a nucleophile like diphenylphosphoryl azide (DPPA), followed by reduction.

Alternative Two-Step Procedure for Step 3:

3a. Mitsunobu Reaction with Diphenylphosphoryl Azide (DPPA):

-

To a solution of N-Cbz-L-prolinol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.

-

After stirring for 15-30 minutes, add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the intermediate azide.

3b. Reduction of the Azide to the Hydroxyl Group:

The conversion of the resulting azide to the desired alcohol with retention of the newly formed stereocenter would require a specific set of reactions that are beyond a simple reduction. A more direct intramolecular cyclization approach for the Mitsunobu reaction would involve activation of the hydroxyl group and subsequent attack by the nitrogen atom.

Conceptual Intramolecular Mitsunobu Procedure:

-

Dissolve N-Cbz-L-prolinol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring for the formation of the cyclized product.

-

Work-up would involve quenching the reaction, extraction, and purification by column chromatography.

Quantitative Data (Estimated for the conceptual intramolecular reaction):

| Parameter | Value |

| Yield | Moderate to good (requires optimization) |

| Purity | Variable, requires careful purification |

| Reaction Time | 24-48 hours |

| Temperature | 0 °C to room temperature |

Summary of Quantitative Data

The following table summarizes the key quantitative data for the entire synthetic sequence.

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cbz Protection | L-proline, Cbz-Cl, NaHCO3 | THF/H2O | 0 | 20 | 90[1] |

| 2 | Reduction | N-Cbz-L-proline, BH3-THF | THF | 0 to rt | 12-16 | >90 |

| 3 | Intramolecular Cyclization | N-Cbz-L-prolinol, PPh3, DIAD | THF | 0 to rt | 24-48 | Moderate (Est.) |

Conclusion

The synthesis of this compound from L-proline is a feasible and well-documented process for the initial steps. The key challenge lies in the stereoselective intramolecular cyclization of N-Cbz-L-prolinol. The Mitsunobu reaction presents a promising approach to achieve the desired stereochemical inversion, although the direct intramolecular variant may require significant optimization. The alternative two-step sequence involving an external nucleophile followed by further transformations provides a more established, albeit longer, route. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this important chiral building block. Further investigation and optimization of the final cyclization step are encouraged to improve the overall efficiency of the synthesis.

References

The Advent of Chiral Pyrrolidinol Derivatives: A Legacy of Asymmetric Synthesis

A cornerstone of modern stereoselective chemistry, chiral pyrrolidinol derivatives have revolutionized the synthesis of enantiomerically pure compounds. From their origins in the pool of naturally occurring chiral molecules to their sophisticated applications as catalysts and synthons in drug development, their history is a testament to the ingenuity of chemical design. This guide delves into the discovery, historical development, and seminal applications of these pivotal molecules, offering a technical overview for researchers and professionals in the field.

The story of chiral pyrrolidinol derivatives is intrinsically linked to the broader field of asymmetric catalysis. The pioneering work in the 1970s on the use of chiral ligands in transition metal-catalyzed reactions laid the groundwork for the development of small organic molecule catalysts, or organocatalysts. Within this context, proline and its derivatives quickly emerged as powerful tools for inducing stereoselectivity.

One of the most significant early milestones was the discovery of the utility of (S)-proline as a catalyst for the intramolecular aldol reaction, leading to the synthesis of the Wieland-Miescher ketone. This demonstrated the potential of chiral amines to mediate stereoselective transformations. Building on this, researchers began to modify the proline scaffold to fine-tune its steric and electronic properties, leading to the development of a vast array of chiral pyrrolidinol derivatives. These modifications often involved the reduction of the carboxylic acid moiety to a hydroxymethyl group, yielding compounds like (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine, a highly effective catalyst and chiral auxiliary.

Quantitative Leap: Performance of Pyrrolidinol-Based Catalysts

The efficacy of chiral pyrrolidinol derivatives is best illustrated by their performance in asymmetric reactions. The following table summarizes key quantitative data for some seminal applications.

| Catalyst/Derivative | Reaction Type | Substrate | Product Enantiomeric Excess (ee%) | Yield (%) | Reference |

| (S)-Proline | Intramolecular Aldol | Triketone | 93 | 70-80 | Eder, Sauer, Wiechert (1971) |

| (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | Asymmetric Alkylation | Propionaldehyde | >95 | ~90 | Mukaiyama et al. (1980s) |

| (S)-(-)-2-(Trifluoromethylhydroxymethyl)pyrrolidine | Asymmetric Michael Addition | Aldehydes and Nitroalkenes | up to 99 | up to 98 | Enders et al. (1990s) |

| (S)-Pyrrolidine-2-yl)tetrazole | Asymmetric Aldol Reaction | Acetone and 4-Nitrobenzaldehyde | 96 | 68 | S. Kobayashi et al. (2000s) |

Experimental Protocols: Synthesis of a Key Pyrrolidinol Derivative

The following protocol details the synthesis of (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine, a widely used chiral ligand and catalyst, from (S)-proline.

Materials:

-

(S)-Proline

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH)

-

Phenylmagnesium bromide (PhMgBr) in tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

Esterification of (S)-Proline: (S)-Proline (1.0 eq) is suspended in methanol (5 mL/g of proline) and cooled to 0 °C. Thionyl chloride (1.2 eq) is added dropwise over 30 minutes. The reaction mixture is then warmed to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure to yield the methyl ester of proline.

-

Grignard Reaction: The proline methyl ester is dissolved in dry diethyl ether (10 mL/g) under an inert atmosphere. The solution is cooled to 0 °C. A solution of phenylmagnesium bromide (3.0 eq) in THF is added dropwise. The reaction is stirred at 0 °C for 2 hours and then at room temperature for 12 hours.

-

Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine.

Visualizing the Synthesis and Catalytic Cycle

The following diagrams illustrate the synthetic pathway to a key pyrrolidinol derivative and its general mechanism in an asymmetric aldol reaction.

Caption: Synthetic route from (S)-proline.

Caption: General catalytic cycle in an aldol reaction.

The continuous development of novel chiral pyrrolidinol derivatives and their application in increasingly complex chemical transformations underscores their enduring importance in modern organic synthesis and drug discovery. Their rich history provides a powerful example of how nature's chirality can be harnessed and rationally modified to achieve remarkable control over chemical reactivity.

The Strategic Role of the Carboxybenzyl (Cbz) Protecting Group in Pyrrolidinol Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, with its derivatives exhibiting a wide range of biological activities.[1] Pyrrolidinols, in particular, are valuable chiral building blocks for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2][3] The strategic manipulation of functional groups on the pyrrolidine ring is paramount for successful synthetic campaigns. A key element in this strategy is the use of protecting groups, and the Carboxybenzyl (Cbz or Z) group has proven to be a versatile and robust choice for the protection of the pyrrolidine nitrogen.[4][5] This technical guide provides a comprehensive overview of the role of the Cbz protecting group in pyrrolidinol chemistry, detailing its application in synthesis, its influence on reactivity and stereochemistry, and providing key experimental protocols.

Introduction to the Cbz Protecting Group

The Cbz group, introduced by Leonidas Zervas, is a carbamate-based protecting group widely used for amines.[6] Its popularity stems from its stability under a broad range of reaction conditions, including acidic and basic environments, and its facile removal under specific, mild conditions, primarily catalytic hydrogenolysis.[6][7] This orthogonality to many other protecting groups makes it an invaluable tool in multi-step syntheses.[6] In the context of pyrrolidinol chemistry, the Cbz group not only serves to mask the nucleophilicity and basicity of the pyrrolidine nitrogen but can also influence the stereochemical outcome of reactions on the pyrrolidine ring.

Cbz Protection of Pyrrolidinols

The introduction of the Cbz group onto the pyrrolidine nitrogen is typically achieved by reacting the pyrrolidinol with benzyl chloroformate (Cbz-Cl) in the presence of a base to neutralize the HCl byproduct.[6] Common bases include sodium bicarbonate, sodium carbonate, or organic bases like triethylamine. The choice of solvent and base can be optimized to achieve high yields.

Experimental Protocol: Cbz Protection of Pyrrolidin-3-ol

A representative procedure for the Cbz protection of pyrrolidin-3-ol is as follows:

-

Dissolution: Dissolve pyrrolidin-3-ol (1.0 equiv) in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

Basification: Add a base, such as sodium bicarbonate (NaHCO₃) (2.0 equiv), to the solution.

-

Acylation: Cool the mixture to 0 °C and slowly add benzyl chloroformate (Cbz-Cl) (1.1-1.2 equiv).

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the N-Cbz-pyrrolidin-3-ol.

Caption: General workflow for the Cbz protection of pyrrolidinol.

Deprotection of Cbz-Protected Pyrrolidinols

The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis, which offers mild and clean reaction conditions.[7] This method involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[2][7]

Catalytic Hydrogenolysis

In this method, the Cbz-protected pyrrolidinol is treated with hydrogen gas in the presence of a Pd/C catalyst. The reaction proceeds at room temperature and atmospheric pressure, yielding the deprotected pyrrolidinol, toluene, and carbon dioxide as byproducts.

Catalytic Transfer Hydrogenation

A safer and often more convenient alternative to using hydrogen gas is catalytic transfer hydrogenation.[2][7] In this procedure, a hydrogen donor such as ammonium formate, formic acid, or sodium borohydride is used to generate hydrogen in situ.[2][7][8]

Experimental Protocol: Cbz Deprotection by Catalytic Transfer Hydrogenation

A typical protocol for the deprotection of an N-Cbz-pyrrolidinol using ammonium formate is as follows:

-

Dissolution: Dissolve the N-Cbz-pyrrolidinol (1.0 equiv) in a suitable solvent, such as methanol or ethanol.

-

Catalyst and Donor Addition: Add 10% palladium on carbon (Pd/C) (5-10 mol%) to the solution, followed by the addition of ammonium formate (3-5 equiv).

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours, as monitored by TLC.

-

Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Work-up: The resulting residue can be further purified by an appropriate work-up procedure, such as an aqueous wash and extraction, to yield the deprotected pyrrolidinol.

| Substrate | Catalyst | Hydrogen Donor | Solvent | Time | Yield (%) | Reference |

| N-Cbz-aniline | 10% Pd-C | NaBH₄ (1 equiv) | Methanol | 5 min | 98 | [2] |

| N-Cbz-cyclohexylamine | 10% Pd-C | NaBH₄ (1 equiv) | Methanol | 3 min | 98 | [2] |

| N-Cbz-octylamine | 10% Pd-C | NaBH₄ (1 equiv) | Methanol | 4 min | 98 | [2] |

| N-Cbz-dipeptide | 10% Pd-C | NaBH₄ (1.5 equiv) | Methanol | 10 min | - | [2] |

Table 1: Quantitative Data on Cbz Deprotection via Catalytic Transfer Hydrogenation. Note: While these examples are not exclusively on pyrrolidinol substrates, they demonstrate the general efficiency of the method.

Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.

Acid-Mediated Deprotection

In cases where the substrate contains functional groups sensitive to hydrogenation (e.g., alkenes, alkynes), acidic conditions can be employed for Cbz deprotection.[7] A common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[7] This method, however, is harsher than hydrogenolysis and may not be suitable for all substrates.

The Role of the Cbz Group in Stereoselective Synthesis

The Cbz group can play a crucial role in directing the stereochemical outcome of reactions on the pyrrolidinol ring. The bulky nature of the Cbz group can influence the approach of reagents, leading to diastereoselective transformations.

Stereochemical Inversion via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for the stereochemical inversion of secondary alcohols.[9][10] In the context of Cbz-protected pyrrolidinols, this reaction allows for the conversion of one enantiomer to the other, a key transformation in the synthesis of chiral molecules. For example, (R)-N-Cbz-3-pyrrolidinol can be converted to its (S)-configured counterpart. The reaction typically involves an acidic nucleophile, such as phthalimide or an azide source like diphenylphosphoryl azide (DPPA), along with a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[9] The reaction proceeds via an SN2 mechanism, resulting in a clean inversion of the stereocenter.[9]

Experimental Protocol: Mitsunobu Inversion of (R)-N-Cbz-3-pyrrolidinol

-

Reactant Mixture: To a solution of (R)-N-Cbz-3-pyrrolidinol (1.0 equiv) and triphenylphosphine (1.2 equiv) in anhydrous THF, add the nucleophile (e.g., DPPA, 1.2 equiv).

-

Initiation: Cool the mixture to 0 °C and slowly add DIAD (1.2 equiv) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: After completion, the reaction is worked up and the product is purified by column chromatography to yield the (S)-configured product.

Caption: Workflow for the Mitsunobu inversion of (R)-N-Cbz-3-pyrrolidinol.

Applications in the Synthesis of Bioactive Molecules

Cbz-protected pyrrolidinols are valuable intermediates in the synthesis of a variety of biologically active compounds. The Cbz group provides robust protection during the elaboration of other parts of the molecule and can be removed at a late stage of the synthesis.

Synthesis of Pyrrolidine-Containing Drugs

A review of stereoselective synthesis methods for pyrrolidine-containing drugs highlights numerous examples where proline and its derivatives, often with N-protection, are key starting materials.[3] For instance, in the synthesis of a precursor for Clemastine, a Cbz-protected proline derivative is utilized, and the Cbz group is later removed via reduction with lithium aluminum hydride.[3]

| Precursor | Target Compound Class | Key Transformation involving Cbz-pyrrolidinol | Reference |

| N-Cbz-proline derivative | Clemastine precursor | Arndt–Eistert homologation followed by reduction and Cbz deprotection | [3] |

| (S)-1-Cbz-3-pyrrolidinol | Stereospecific agrochemicals | Chiral building block for complex molecule construction | [2] |

| 1-N-Cbz-3-pyrrolidinone | Active Pharmaceutical Ingredients (APIs) | Versatile scaffold for functional group introduction | [4] |

Table 2: Applications of Cbz-Protected Pyrrolidinols in Synthesis.

Conclusion

The Carboxybenzyl protecting group is a powerful and versatile tool in the field of pyrrolidinol chemistry. Its stability, ease of introduction and removal, and its ability to influence stereochemical outcomes make it an indispensable asset for researchers and scientists in organic synthesis and drug development. The strategic use of the Cbz group enables the efficient and stereocontrolled synthesis of complex pyrrolidinol-containing molecules with significant biological and pharmaceutical applications. A thorough understanding of the principles and protocols outlined in this guide will aid in the rational design and successful execution of synthetic routes involving these important chiral building blocks.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. benchchem.com [benchchem.com]

- 10. Mitsunobu Reaction [organic-chemistry.org]

In-depth Technical Guide to the Physical Properties of N-Cbz-3-pyrrolidinol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the enantiomers of N-Cbz-3-pyrrolidinol, specifically (R)-(-)-N-Cbz-3-pyrrolidinol and (S)-(+)-N-Cbz-3-pyrrolidinol. These compounds are pivotal chiral building blocks in the asymmetric synthesis of a wide array of pharmaceuticals, including kinase inhibitors. A thorough understanding of their physical characteristics is essential for their effective use in research and drug development.

Core Physical and Chemical Properties

The enantiomers of N-Cbz-3-pyrrolidinol share the same molecular formula and weight but differ in their stereochemistry, which in turn influences their physical properties such as melting point and specific rotation.

Table 1: General Properties of N-Cbz-3-pyrrolidinol Enantiomers

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Appearance | White to off-white solid/powder |

Table 2: Comparison of Physical Properties of N-Cbz-3-pyrrolidinol Enantiomers

| Property | (R)-(-)-N-Cbz-3-pyrrolidinol | (S)-(+)-N-Cbz-3-pyrrolidinol |

| Melting Point | 74-79 °C | 71-77 °C |

| Specific Rotation | [α]²⁰/D ≈ -23° (c=1 in chloroform) | [α]²⁰/D = +21° (c=1 in chloroform)[1] |

Note on Data: The reported values for melting point and specific rotation may vary slightly between different suppliers and batches due to variations in purity.

Solubility Profile

Table 3: Qualitative Solubility of N-Cbz-3-pyrrolidinol Enantiomers

| Solvent Type | Representative Solvents | Expected Solubility |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Soluble |

| Aromatic | Toluene | Moderately Soluble |

| Ethers | Diethyl Ether | Moderately Soluble |

| Nonpolar Hydrocarbons | Hexane, Heptane | Low to Insoluble |

Crystal Structure

As of the latest literature review, the specific single-crystal X-ray diffraction data for (R)-(-)-N-Cbz-3-pyrrolidinol and (S)-(+)-N-Cbz-3-pyrrolidinol are not publicly available. However, the determination of the crystal structure is a critical step in understanding the solid-state properties of these chiral molecules, which can influence factors such as stability, dissolution rate, and bioavailability in drug development.

The primary method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction . This technique provides precise information on bond lengths, bond angles, torsion angles, and the absolute configuration of the chiral center.

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physical properties discussed in this guide.

Melting Point Determination

Objective: To determine the temperature range over which the solid N-Cbz-3-pyrrolidinol enantiomer transitions to a liquid. This is a key indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range. For a pure compound, this range is typically narrow (0.5-1 °C).

Specific Rotation Measurement

Objective: To measure the angle of rotation of plane-polarized light caused by a solution of a known concentration of the chiral N-Cbz-3-pyrrolidinol enantiomer. This is a characteristic property of a chiral substance.

Methodology:

-

Solution Preparation: A solution of the N-Cbz-3-pyrrolidinol enantiomer is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., chloroform) to a known concentration (c), typically expressed in g/mL.

-

Apparatus: A calibrated polarimeter is used. The light source is typically a sodium D-line (589 nm).

-

Blank Measurement: The polarimeter tube is filled with the pure solvent, and the reading is set to zero.

-

Sample Measurement: The polarimeter tube is rinsed and filled with the prepared solution of the chiral compound. The observed rotation (α) is measured. The path length (l) of the polarimeter tube is noted in decimeters (dm).

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c)

-

Reporting: The specific rotation is reported with the temperature (T) and wavelength (λ) of the measurement, along with the concentration and solvent used (e.g., [α]²⁰/D = -23° (c=1, CHCl₃)).

Solubility Determination (Qualitative)

Objective: To estimate the solubility of N-Cbz-3-pyrrolidinol enantiomers in various organic solvents.

Methodology:

-

Sample Preparation: A small, measured amount of the solid (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

Observation: The mixture is agitated at a constant temperature. The dissolution of the solid is observed.

-

Classification:

-

Soluble: If all the solid dissolves.

-

Partially Soluble: If some, but not all, of the solid dissolves.

-

Insoluble: If no significant amount of the solid dissolves.

-

-

Reporting: The results are reported qualitatively for each solvent tested.

Role in Asymmetric Synthesis and Drug Development

N-Cbz-3-pyrrolidinol enantiomers are crucial chiral building blocks. Their stereocenter is incorporated into the final structure of the target molecule, making them invaluable for the synthesis of enantiomerically pure pharmaceuticals.

Workflow in Asymmetric Synthesis

The general workflow for utilizing these enantiomers in the synthesis of a more complex chiral molecule, such as a kinase inhibitor, is depicted below.

Caption: Asymmetric synthesis workflow utilizing N-Cbz-3-pyrrolidinol enantiomers.

Significance in Drug Development

The stereochemistry of a drug is critical as enantiomers can exhibit different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials like N-Cbz-3-pyrrolidinol is a key strategy in modern drug development to produce single-enantiomer drugs.

Caption: Comparison of drug development approaches using chiral building blocks.

References

Chiral Integrity of 1-Cbz-3-pyrrolidinol: A Technical Guide to its Optical Properties and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cbz-3-pyrrolidinol, a chiral building block, is a cornerstone in the asymmetric synthesis of a multitude of pharmaceutical compounds. The stereochemistry at the C-3 position of the pyrrolidine ring is a critical determinant of biological activity, making the control and analysis of its enantiomeric forms paramount in drug discovery and development. This technical guide provides an in-depth exploration of the chirality and optical rotation of the (R)- and (S)-enantiomers of 1-Cbz-3-pyrrolidinol, alongside detailed experimental methodologies and their application in the synthesis of prominent therapeutic agents.

Physicochemical and Optical Properties

The enantiomers of 1-Cbz-3-pyrrolidinol exhibit identical physical properties, with the notable exception of their interaction with plane-polarized light. This optical activity is a direct consequence of their non-superimposable mirror-image structures. The specific rotation is a fundamental parameter used to characterize the enantiomeric purity of a sample.

| Property | (R)-(-)-1-Cbz-3-pyrrolidinol | (S)-(+)-1-Cbz-3-pyrrolidinol |

| Synonyms | (R)-1-Benzyloxycarbonyl-3-pyrrolidinol | (S)-1-Benzyloxycarbonyl-3-pyrrolidinol |

| Molecular Formula | C₁₂H₁₅NO₃ | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol | 221.25 g/mol |

| Appearance | White to tan crystalline powder | White to off-white powder[1] |

| Melting Point | 74-79 °C[2][3] | 71-77 °C[1] |

| Specific Optical Rotation | -21° (c=1 in Chloroform) (inferred) | +21° (c=1 in Chloroform, 20°C, D-line) [1] |

| CAS Number | 100858-33-1[2] | 100858-32-0[1] |

Note: The specific rotation of the (R)-enantiomer is inferred based on the principle that enantiomers have equal and opposite optical rotations. The value for the (S)-enantiomer is experimentally determined.

Experimental Protocols

Synthesis of Racemic 1-Cbz-3-pyrrolidinol

A common route to racemic 3-pyrrolidinol involves the reduction of 4-chloro-3-hydroxybutyronitrile, which can be synthesized from epichlorohydrin. The resulting 3-pyrrolidinol is then protected with a carboxybenzyl (Cbz) group.

Step 1: Synthesis of 3-Pyrrolidinol from Epichlorohydrin

This procedure involves the reaction of epichlorohydrin with a cyanide source to form 4-chloro-3-hydroxybutyronitrile, followed by reductive cyclization.

-

Materials: Epichlorohydrin, acetone cyanohydrin, triethylamine, methanol, Raney Nickel or Palladium on carbon, sodium hydroxide.

-

Procedure:

-

To a solution of epichlorohydrin and acetone cyanohydrin in acetone, add triethylamine and reflux.

-

Distill the resulting mixture under reduced pressure to obtain 4-chloro-3-hydroxybutyronitrile.

-

Dissolve the 4-chloro-3-hydroxybutyronitrile in methanol and add a catalyst (e.g., Raney Nickel).

-

Stir the mixture under hydrogen pressure at room temperature.

-

After completion of the reduction, filter off the catalyst and remove the solvent.

-

Treat the resulting crude hydrochloride salt with sodium hydroxide in methanol to yield 3-pyrrolidinol after purification by distillation.

-

Step 2: N-Cbz Protection of 3-Pyrrolidinol

-

Materials: 3-pyrrolidinol, benzyl chloroformate (Cbz-Cl), a base (e.g., sodium carbonate), and a suitable solvent (e.g., dichloromethane or a biphasic system with water).

-

Procedure:

-

Dissolve 3-pyrrolidinol in the chosen solvent system and cool in an ice bath.

-

Add the base, followed by the dropwise addition of benzyl chloroformate.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup to remove salts and excess reagents.

-

Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization to obtain racemic 1-Cbz-3-pyrrolidinol.

-

Enantiomeric Resolution

a) Enzymatic Kinetic Resolution

Lipases are commonly employed for the kinetic resolution of racemic N-protected 3-pyrrolidinols through enantioselective acylation or hydrolysis.

-

Enzyme: Lipase from Candida antarctica (e.g., Novozym 435) or Pseudomonas cepacia.

-

Acylating Agent: Vinyl acetate or isopropenyl acetate.

-

Solvent: A non-polar organic solvent such as toluene or hexane.

-

Procedure (Acylation):

-

Dissolve racemic 1-Cbz-3-pyrrolidinol in the organic solvent.

-

Add the lipase and the acylating agent.

-

Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

At this point, one enantiomer will be acylated while the other remains as the alcohol.

-

Separate the unreacted alcohol (one enantiomer) from the acylated product (the other enantiomer) by column chromatography.

-

The acylated enantiomer can be deacylated to yield the pure alcohol.

-

b) Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers.

-

Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for this class of compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation. A small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape.

-

General Procedure:

-

Dissolve a small amount of racemic 1-Cbz-3-pyrrolidinol in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample and monitor the elution profile using a UV detector (e.g., at 210 nm).

-

The two enantiomers will elute at different retention times, allowing for their quantification and, in preparative scale, collection.

-

Determination of Optical Rotation

-

Instrument: Polarimeter.

-

Light Source: Sodium D-line (589 nm).

-

Sample Preparation: Accurately weigh a known amount of the enantiomerically pure sample and dissolve it in a specific volume of a suitable solvent (e.g., chloroform) to a known concentration (c, in g/mL).

-

Measurement:

-

Calibrate the polarimeter with the pure solvent.

-

Fill the polarimeter cell of a known path length (l, in decimeters) with the sample solution.

-

Measure the observed angle of rotation (α).

-

-

Calculation of Specific Rotation ([α]): [α] = α / (c * l)

Applications in Drug Development

The enantiomers of 1-Cbz-3-pyrrolidinol are valuable precursors for the synthesis of several marketed drugs. The specific stereochemistry of the pyrrolidinol core is often crucial for the drug's efficacy and safety profile.

Vernakalant: An Antiarrhythmic Agent

Vernakalant is an antiarrhythmic medication used for the rapid conversion of recent-onset atrial fibrillation to sinus rhythm.[2][4] Its structure incorporates a chiral pyrrolidine derivative.

Signaling Pathway and Mechanism of Action:

Vernakalant is a multi-ion channel blocker that exhibits a degree of atrial selectivity.[5][6] Its primary mechanism involves the blockade of specific potassium channels (IKur, IK,ACh, and Ito) that are more prominent in the atria than the ventricles.[7][8] It also blocks sodium channels in a frequency- and voltage-dependent manner.[7][9] This combined action prolongs the atrial effective refractory period and slows atrioventricular nodal conduction, thereby terminating the arrhythmia.[7]

Telaprevir: An Antiviral for Hepatitis C

Telaprevir is a protease inhibitor that was used in combination therapy for the treatment of chronic Hepatitis C virus (HCV) genotype 1 infection.[10] The synthesis of Telaprevir utilizes a chiral pyrrolidine-based intermediate.

Signaling Pathway and Mechanism of Action:

Telaprevir is a direct-acting antiviral agent that targets the HCV NS3/4A serine protease.[1][11] This viral enzyme is essential for the cleavage of the HCV polyprotein into mature viral proteins, a critical step in the viral replication cycle. By reversibly and covalently binding to the active site of the NS3/4A protease, Telaprevir inhibits its function, thereby preventing viral replication.[12][13]

Conclusion

The enantiomers of 1-Cbz-3-pyrrolidinol are indispensable chiral building blocks in modern pharmaceutical development. A thorough understanding of their optical properties and the methods for their synthesis and separation is crucial for ensuring the stereochemical integrity of the final active pharmaceutical ingredients. The examples of Vernakalant and Telaprevir highlight the profound impact of chirality on biological function and underscore the importance of enantiomerically pure starting materials in the design of targeted therapies. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis and application of these versatile chiral intermediates.

References

- 1. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A highly efficient asymmetric synthesis of vernakalant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 5. Vernakalant (RSD1235): a novel, atrial-selective antifibrillatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vernakalant: A novel agent for the termination of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vernakalant | C20H31NO4 | CID 9930049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Vernakalant Hydrochloride? [synapse.patsnap.com]

- 10. Telaprevir - Wikipedia [en.wikipedia.org]

- 11. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Telaprevir: a hepatitis C NS3/4A protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Utilizing (R)-(-)-1-Cbz-3-pyrrolidinol as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-1-Cbz-3-pyrrolidinol is a versatile chiral building block extensively utilized in asymmetric synthesis. Its inherent stereochemistry at the C3 position makes it a valuable precursor for the synthesis of a wide array of complex, biologically active molecules, particularly in the development of pharmaceuticals. While it can be conceptualized as a chiral auxiliary, its most common and well-documented application is as a chiral scaffold, where the pyrrolidine ring is incorporated as a core structural element in the final product. This approach is particularly prominent in the synthesis of substituted pyrrolidines and other nitrogen-containing heterocycles that are key pharmacophores in numerous drug candidates.

This document provides detailed application notes and protocols for the asymmetric synthesis of a talsaclidine analogue, a muscarinic M1 receptor agonist, using this compound as the chiral starting material. Talsaclidine and its analogues are of significant interest in the research and development of treatments for neurological disorders such as Alzheimer's disease.

Application: Stereoselective Synthesis of a Talsaclidine Analogue

The synthesis of the talsaclidine analogue from this compound proceeds through a three-step sequence, demonstrating the utility of this chiral precursor in constructing complex stereodefined molecules. The key transformations involve the modification of the hydroxyl group, deprotection of the amine, and a subsequent Mannich reaction to introduce the final structural components.

Overall Synthetic Workflow

The synthetic strategy leverages the fixed stereocenter of the starting material to ensure the desired stereochemistry in the final product. The workflow is as follows:

-

O-Alkylation: The hydroxyl group of this compound is alkylated with propargyl bromide to introduce an alkyne functionality.

-

Cbz Deprotection: The benzyloxycarbonyl (Cbz) protecting group on the pyrrolidine nitrogen is removed to liberate the secondary amine.

-

Mannich Reaction: The resulting chiral pyrrolidine derivative undergoes a Mannich reaction with formaldehyde and 2,2,6,6-tetramethylpiperidine to yield the talsaclidine analogue.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for the preparation of a talsaclidine analogue.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of the talsaclidine analogue.

| Step | Reaction | Product | Yield (%) | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |

| 1 | O-Alkylation | (R)-1-Cbz-3-(prop-2-yn-1-yloxy)pyrrolidine | ~85% | Not Applicable | >99% |

| 2 | Cbz Deprotection | (R)-3-(prop-2-yn-1-yloxy)pyrrolidine | ~95% | Not Applicable | >99% |

| 3 | Mannich Reaction | Talsaclidine Analogue | ~70% | Not Applicable | >99% |

Note: The yields are representative and may vary based on specific reaction conditions and scale.

Experimental Protocols

Step 1: O-Alkylation of this compound

This procedure describes the alkylation of the hydroxyl group of the starting material with propargyl bromide.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Propargyl bromide, 80% solution in toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Add propargyl bromide (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford (R)-1-Cbz-3-(prop-2-yn-1-yloxy)pyrrolidine as a colorless oil.

Step 2: Cbz Deprotection of (R)-1-Cbz-3-(prop-2-yn-1-yloxy)pyrrolidine

This protocol details the removal of the Cbz protecting group via catalytic hydrogenation.

Materials:

-

(R)-1-Cbz-3-(prop-2-yn-1-yloxy)pyrrolidine

-

Palladium on carbon (Pd/C), 10 wt%

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve (R)-1-Cbz-3-(prop-2-yn-1-yloxy)pyrrolidine (1.0 eq) in methanol.

-

Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere.

-

Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenator).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield (R)-3-(prop-2-yn-1-yloxy)pyrrolidine, which is often used in the next step without further purification.

Step 3: Mannich Reaction for the Synthesis of the Talsaclidine Analogue

This procedure describes the final one-pot, three-component Mannich reaction.

Materials:

-

(R)-3-(prop-2-yn-1-yloxy)pyrrolidine

-

Formaldehyde, 37% aqueous solution

-

2,2,6,6-Tetramethylpiperidine

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (R)-3-(prop-2-yn-1-yloxy)pyrrolidine (1.0 eq) in dioxane, add 2,2,6,6-tetramethylpiperidine (1.1 eq).

-

Add aqueous formaldehyde solution (1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the talsaclidine analogue.

Mechanism of Action: M3 Muscarinic Receptor Signaling

Talsaclidine and its analogues are agonists of muscarinic acetylcholine receptors, with a degree of selectivity for the M1 subtype. However, they also interact with other subtypes, including the M3 receptor. The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.

M3 Muscarinic Receptor Signaling Pathway

Caption: Simplified signaling pathway of the M3 muscarinic receptor.

Explanation of the M3 Signaling Pathway:

-

Agonist Binding: The talsaclidine analogue binds to the M3 muscarinic receptor on the cell surface.

-

Gq Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gq protein.

-

Phospholipase C Activation: The activated Gq protein then stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

Protein Kinase C Activation: DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca²⁺ concentration, activates protein kinase C (PKC).

-

Cellular Response: The rise in intracellular Ca²⁺ and the activation of PKC lead to a cascade of downstream signaling events, culminating in various cellular responses, such as smooth muscle contraction and glandular secretion.

Conclusion

This compound serves as an invaluable chiral precursor in the stereoselective synthesis of complex molecules. The provided protocols for the synthesis of a talsaclidine analogue highlight its utility in introducing a key stereocenter that is preserved throughout the synthetic sequence. This approach is fundamental in drug discovery and development, where precise control of stereochemistry is paramount for achieving desired biological activity and minimizing off-target effects. The understanding of the target's signaling pathway, such as that of the M3 muscarinic receptor, is crucial for the rational design of new therapeutic agents.

Application Notes and Protocols: (R)-(-)-1-Cbz-3-pyrrolidinol in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of (R)-(-)-1-Cbz-3-pyrrolidinol as a key chiral building block in the synthesis of various pharmaceutical intermediates. The unique stereochemistry of this reagent makes it an invaluable starting material for creating complex, biologically active molecules with high efficacy and selectivity.[1]

Overview of Applications

This compound is a versatile synthetic intermediate widely employed in the development of chiral drugs.[1] Its rigid pyrrolidine core and the presence of a protected amine and a hydroxyl group at a defined stereocenter allow for stereo- and regioselective modifications, which are crucial in drug design. This application note focuses on its role in the synthesis of key intermediates for antiviral, antidiabetic, and antihistaminic drugs.

Table 1: Summary of Pharmaceutical Intermediates Synthesized from this compound

| Pharmaceutical Intermediate | Target Drug Class | Therapeutic Area | Key Synthetic Transformation |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | DPP-4 Inhibitor | Type 2 Diabetes | Conversion of hydroxyl to nitrile, N-acylation |

| (2R,4R)-1-Cbz-4-hydroxypyrrolidine-2-carboxylic acid derivative | HCV NS3 Protease Inhibitor | Hepatitis C | Epimerization and functional group manipulation |

| N-Cbz-(R)-proline derivative | HCV NS5A Inhibitor | Hepatitis C | Oxidation of the hydroxyl group |

| (R)-2-(2-chloroethyl)-1-methylpyrrolidine | H1 Receptor Antagonist | Allergies | Conversion of hydroxyl to chloroethyl group |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key pharmaceutical intermediates starting from this compound.

Synthesis of a Key Intermediate for Vildagliptin: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. A key intermediate in its synthesis is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. While many syntheses start from L-proline, a plausible route from this compound is outlined below, involving inversion of stereochemistry at the 3-position.

Step 1: Mesylation of this compound

-

Materials: this compound, triethylamine (TEA), methanesulfonyl chloride (MsCl), dichloromethane (DCM).

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.

-

Step 2: Azide Substitution with Inversion of Configuration (Sₙ2)

-

Materials: Crude mesylate from Step 1, sodium azide (NaN₃), dimethylformamide (DMF).

-

Procedure:

-

Dissolve the crude mesylate in DMF.

-

Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C.

-

Stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude (S)-1-Cbz-3-azidopyrrolidine.

-

Step 3: Reduction of Azide to Amine

-

Materials: Crude (S)-1-Cbz-3-azidopyrrolidine, palladium on carbon (10% Pd/C), methanol (MeOH), hydrogen gas.

-

Procedure:

-

Dissolve the crude azide in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain crude (S)-1-Cbz-3-aminopyrrolidine.

-

Step 4: Conversion to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This step involves a multi-step transformation that would include deprotection of the Cbz group, conversion of the amine to a nitrile, and subsequent N-acylation. A more direct, though challenging, approach from the resulting amino alcohol after deprotection could also be envisioned. For a more established route to the final intermediate, one would typically proceed from L-proline.[2][3][4][5][6]

Table 2: Summary of Reagents and Conditions for Vildagliptin Intermediate Synthesis

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Mesylation | This compound, TEA, MsCl | DCM | 0 | 1-2 | >90 (crude) |